N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C11H7ClFN3O2 and its molecular weight is 267.64. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition for Cancer Therapy
Kinase inhibitors are a class of targeted cancer therapies that can block certain kinase enzymes involved in the growth and spread of cancer cells. The discovery and development of N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide derivatives are part of ongoing efforts to identify potent and selective inhibitors for the Met kinase superfamily, which plays a critical role in oncogenesis. For instance, the substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have shown promise due to their high potency and selectivity, making them suitable candidates for further clinical investigation (G. M. Schroeder et al., 2009).
Antimicrobial Activities
The search for new antimicrobial agents is crucial in addressing the growing challenge of antibiotic resistance. This compound and its derivatives have also been explored for their antimicrobial potential. A series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives were synthesized and subjected to computational pharmacokinetic studies, revealing compounds with promising antibacterial and antifungal activities. This research suggests that structural modifications of the This compound scaffold can lead to the development of novel antimicrobial agents with significant activity against various microbial strains (M. Ahsan et al., 2016).
Mechanism of Action
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-6-hydroxypyrimidine-4-carboxamide is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α . EGFR is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells .
Mode of Action
This compound acts as an inhibitor of the EGFR tyrosine kinase . It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby inhibiting the intracellular phosphorylation of numerous tyrosine kinases associated with the receptor . This interruption of signaling can lead to a decrease in cancer cell proliferation.
Biochemical Pathways
The inhibition of EGFR tyrosine kinase by this compound affects multiple biochemical pathways. The most significant of these is the RAS/RAF/MEK/ERK pathway , which is involved in cell cycle regulation and survival . By inhibiting EGFR, the compound can disrupt this pathway, potentially leading to cell cycle arrest and apoptosis in cancer cells.
Pharmacokinetics
Similar compounds have been characterized as having suitable in vivo pharmacokinetic properties in preclinical safety species
Result of Action
The result of the action of this compound is the induction of apoptosis in cancer cells . This is achieved through mechanisms such as cell cycle arrest at the G2 phase, activation of the intrinsic apoptotic pathway (as indicated by the activation of caspase-9 and the executioner caspases-3 and 7), nuclear fragmentation, and increasing the levels of reactive oxygen species (ROS) .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFN3O2/c12-7-3-6(1-2-8(7)13)16-11(18)9-4-10(17)15-5-14-9/h1-5H,(H,16,18)(H,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPSSWSWTHJPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C2=CC(=O)NC=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.